N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C22H19N7O2S and its molecular weight is 445.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Biological Activities
Antimicrobial and Antifungal Activities
Compounds synthesized from related structures have demonstrated significant antimicrobial and antifungal activities. For instance, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were found to exhibit antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating their potential as therapeutic agents in treating infections (Hassan, 2013).
Anticancer Potential
Certain antipyrine-based heterocycles incorporating the pyrazol-4-yl)acetamide moiety have shown anticancer activities. The synthesized compounds were examined for their anticancer properties, providing a foundation for further exploration into their therapeutic potential against cancer (Riyadh et al., 2013).
Antidepressant and Anticonvulsant Agents
A series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides have been evaluated for their antimicrobial, antidepressant, and anticonvulsant activities. Some compounds exhibited promising results as antidepressant and anticonvulsant agents, suggesting potential applications in the treatment of neurological disorders (Shruthi et al., 2015).
Growth Regulatory Activity
Certain compounds synthesized from related chemical structures were investigated for their plant growth regulatory activities. These studies aim to find new growth stimulators, which could have applications in agriculture to enhance crop production (Eliazyan et al., 2011).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c1-13-18(21(31)29(28(13)2)14-8-4-3-5-9-14)24-17(30)12-32-22-25-20-19(26-27-22)15-10-6-7-11-16(15)23-20/h3-11H,12H2,1-2H3,(H,24,30)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKRRHTUJABFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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